molecular formula C9H8O4 B6601448 2-formyl-3-hydroxy-5-methylbenzoic acid CAS No. 1174219-65-8

2-formyl-3-hydroxy-5-methylbenzoic acid

Cat. No.: B6601448
CAS No.: 1174219-65-8
M. Wt: 180.16 g/mol
InChI Key: BCGWAKRIUPCCDS-UHFFFAOYSA-N
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Description

2-formyl-3-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group (–CHO) at the 2-position, a hydroxyl group (–OH) at the 3-position, and a methyl group (–CH3) at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-3-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 3-hydroxy-5-methylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the 2-position.

Another method involves the oxidation of 2-hydroxy-3-methylbenzaldehyde using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction parameters is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-formyl-3-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 2-carboxy-3-hydroxy-5-methylbenzoic acid

    Reduction: 2-hydroxymethyl-3-hydroxy-5-methylbenzoic acid

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

2-formyl-3-hydroxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formyl-3-hydroxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-formyl-2-hydroxy-5-methylbenzoic acid
  • 2-hydroxy-3-methoxybenzoic acid
  • 2-formyl-5-methylbenzoic acid

Uniqueness

2-formyl-3-hydroxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-formyl-3-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)7(4-10)8(11)3-5/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWAKRIUPCCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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